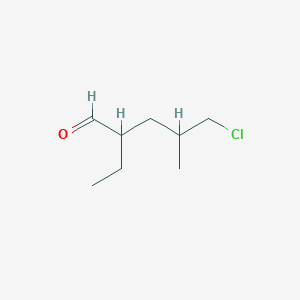methanolate CAS No. 53535-43-6](/img/structure/B14634992.png)
[2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidene](ethoxy)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate: is a complex organic compound with the molecular formula C16H18N2O5 This compound features a unique structure that includes a diazonium group, an ethoxycarbonyl group, and a tetrahydroazulenylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroazulene Core: This can be achieved through a series of cyclization reactions involving suitable starting materials such as cycloheptatriene derivatives.
Introduction of the Diazonium Group: This step involves the diazotization of an amine precursor using nitrous acid or other diazotizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for diazotization, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazulene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures have been studied for their potential biological activity. This compound could be explored for its potential as a pharmacophore in drug design.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate involves its ability to participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution reactions, while the ethoxycarbonyl group can participate in esterification or hydrolysis reactions. The tetrahydroazulene core provides a stable framework that can undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-3-(methoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
- 2-Diazonio-3-(propoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
Uniqueness
The uniqueness of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate lies in its specific combination of functional groups and the stability of its tetrahydroazulene core
Properties
CAS No. |
53535-43-6 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
diethyl 2-diazo-6-oxo-4,5,7,8-tetrahydroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-3-22-15(20)12-10-7-5-9(19)6-8-11(10)13(14(12)18-17)16(21)23-4-2/h3-8H2,1-2H3 |
InChI Key |
WGHJHGSBXCKRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC(=O)CCC2=C(C1=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)


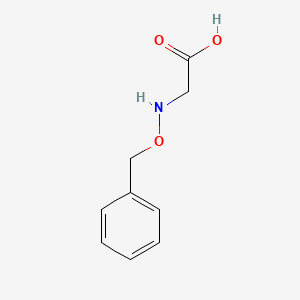
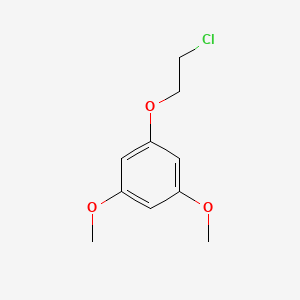
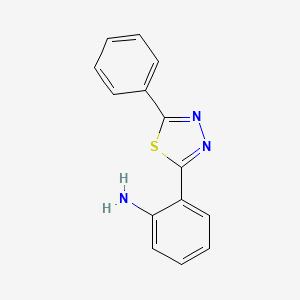
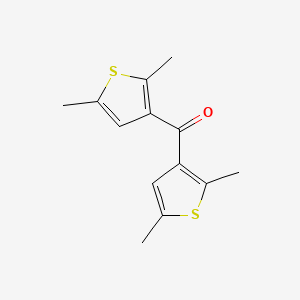
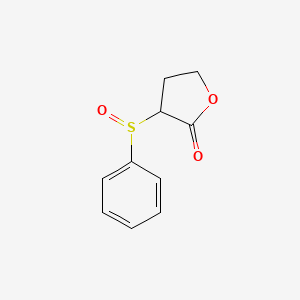

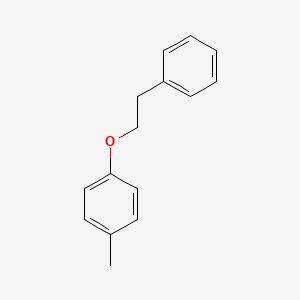

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)

